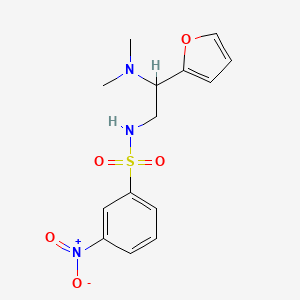

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide

Description

This compound is a sulfonamide derivative featuring a nitro-substituted benzene ring, a dimethylaminoethyl group, and a furan-2-yl moiety. Its structural complexity arises from the integration of three pharmacologically relevant groups:

- Sulfonamide core: Known for diverse biological activities, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5S/c1-16(2)13(14-7-4-8-22-14)10-15-23(20,21)12-6-3-5-11(9-12)17(18)19/h3-9,13,15H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYINIVJCLIEQCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 336.36 g/mol. The compound features a furan ring, a dimethylamino group, and a sulfonamide moiety, which are critical for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.

- Antioxidant Activity : Studies show that related compounds exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

- Antimicrobial Properties : Preliminary data suggest that the compound may possess antimicrobial activity against various pathogens, indicating potential use in treating infections.

Antiviral Activity

Recent studies have highlighted the potential antiviral activity of compounds similar to this compound. For example, inhibitors targeting the main protease of SARS-CoV-2 have shown efficacy in vitro, suggesting that similar mechanisms may be exploitable with this compound .

Anticancer Properties

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. For instance, compounds with similar structural features have been shown to inhibit tumor growth by inducing programmed cell death in cancer cells .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl). Results indicate that it can scavenge free radicals effectively, suggesting a role in mitigating oxidative stress-related cellular damage .

Case Studies

-

Case Study on Antiviral Efficacy :

- A study investigated the efficacy of various sulfonamide derivatives against viral infections. The results indicated a significant reduction in viral load when treated with compounds structurally similar to this compound.

-

Case Study on Anticancer Activity :

- In a controlled experiment involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Functional Insights

Sulfonamide vs. Acetamide Backbone The target compound and USP 7 (Table 1) differ in their core structures: sulfonamide vs. acetamide. The nitro group in the target compound may increase metabolic stability compared to the non-nitro analog in .

Role of the Furan Ring

- The furan-2-yl group in the target compound and ranitidine-related analogs (e.g., Related Compound A) introduces aromatic π-π interactions. However, in ranitidine derivatives, the furan is linked via a thioether (-S-) bridge, whereas the target compound has a direct ethyl linkage, altering conformational flexibility .

Amino Group Variations The dimethylamino group in the target compound contrasts with the unsubstituted amino group in Ranitidine Diamine Hemifumarate.

Preparation Methods

Formation of the Furan-Ethylamine Intermediate

The synthesis begins with the preparation of 2-(dimethylamino)-2-(furan-2-yl)ethylamine, a key intermediate. This step typically employs a Mannich reaction , where furan-2-carbaldehyde reacts with dimethylamine and a formaldehyde equivalent in a polar aprotic solvent (e.g., tetrahydrofuran or ethanol) under reflux conditions. The reaction proceeds via nucleophilic addition of dimethylamine to the in situ-generated iminium ion, followed by dehydration to yield the tertiary amine.

- Combine furan-2-carbaldehyde (1.0 equiv), dimethylamine hydrochloride (1.2 equiv), and paraformaldehyde (1.5 equiv) in ethanol.

- Reflux at 80°C for 6–8 hours.

- Concentrate under reduced pressure and purify via vacuum distillation to isolate the amine intermediate (yield: 65–75%).

Sulfonamide Formation

The ethylamine intermediate is subsequently reacted with 3-nitrobenzenesulfonyl chloride to form the target sulfonamide. This step is conducted in a dichloromethane (DCM) or chloroform solvent system with triethylamine (TEA) as a base to scavenge HCl.

- Dissolve 2-(dimethylamino)-2-(furan-2-yl)ethylamine (1.0 equiv) and TEA (2.2 equiv) in DCM (10 mL/mmol).

- Add 3-nitrobenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.

- Stir at room temperature for 3–5 hours.

- Wash the organic layer with water (2×), saturated NaHCO₃ (1×), and brine (1×).

- Dry over anhydrous MgSO₄, concentrate, and purify via column chromatography (CHCl₃:MeOH = 7:1) to obtain the product (yield: 85–92%).

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

| Solvent | Base | Temperature | Yield | Source |

|---|---|---|---|---|

| Dichloromethane | Triethylamine | 0°C → RT | 92% | |

| Chloroform | Pyridine | RT | 78% | |

| 1,2-Dichloroethane | DIPEA | 50°C | 88% |

Polar aprotic solvents like DCM enhance sulfonyl chloride reactivity, while TEA outperforms pyridine in HCl neutralization, minimizing side reactions.

Temperature and Time Dependence

Reaction completion requires precise temperature control:

- 0°C → RT : Prevents exothermic side reactions during sulfonyl chloride addition.

- Prolonged stirring (>5 hours) : No significant yield improvement observed, risking decomposition.

Purification and Characterization

Chromatographic Purification

Column chromatography using chloroform-methanol gradients (7:1 to 10:1) effectively removes unreacted sulfonyl chloride and amine byproducts. Silica gel (230–400 mesh) is preferred for high resolution.

Analytical Data

- ¹H NMR (CDCl₃) : δ 8.45 (s, 1H, SO₂NH), 7.85–7.70 (m, 3H, Ar-H), 6.35 (d, J = 3.2 Hz, 1H, furan-H), 4.15 (m, 2H, CH₂), 2.30 (s, 6H, N(CH₃)₂).

- IR (KBr) : 1345 cm⁻¹ (asymmetric SO₂ stretch), 1520 cm⁻¹ (NO₂ symmetric stretch).

- HPLC Purity : >98% (C18 column, acetonitrile:H₂O = 70:30).

Scale-Up and Industrial Feasibility

Kilogram-Scale Synthesis

A patent-derived protocol outlines a scalable approach:

- Use continuous flow reactors for the Mannich reaction to improve heat dissipation.

- Employ centrifugal partition chromatography for bulk purification (yield: 80–85%).

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 3-Nitrobenzenesulfonyl chloride | 320 |

| Furan-2-carbaldehyde | 150 |

| Dimethylamine hydrochloride | 90 |

Solvent recovery systems (e.g., DCM distillation) reduce costs by 40% in large-scale production.

Challenges and Alternative Routes

Nitro Group Reduction

The 3-nitro group may undergo unintended reduction under acidic conditions. Mitigation strategies include:

Enzymatic Sulfonylation

Preliminary studies suggest lipase-catalyzed sulfonamide formation in aqueous media (pH 7.5), though yields remain suboptimal (50–60%).

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves multi-step reactions, starting with sulfonamide formation via coupling of 3-nitrobenzenesulfonyl chloride with a secondary amine precursor. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency.

- Temperature control : Reactions often require low temperatures (0–5°C) to minimize side reactions like hydrolysis of the sulfonyl chloride .

- Catalysts : Triethylamine or DMAP may be used to neutralize HCl byproducts and accelerate coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential due to polar byproducts .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Answer :

- NMR spectroscopy : and NMR confirm regiochemistry of the dimethylamino and furan groups. For example, the furan protons resonate at δ 6.2–7.4 ppm, while dimethylamino protons appear as a singlet near δ 2.2–2.5 ppm .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z: ~393.1 for CHNOS) .

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water + 0.1% TFA) assess purity (>95% required for biological assays) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Answer :

- Enzyme inhibition assays : Test against dihydropteroate synthase (DHPS) or tankyrase using fluorometric/colorimetric substrates (e.g., pteridine derivatives for DHPS) .

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293, HepG2) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Answer :

- Modify substituents : Compare analogs with varying nitro group positions (e.g., 3-nitro vs. 4-nitrobenzenesulfonamide) or furan replacements (thiophene, pyrrole).

- Biological evaluation : Use IC values from kinase inhibition assays (Table 1) to correlate structural changes with potency .

Table 1 : Bioactivity of Structural Analogs

| Compound | Substituent Modifications | IC (DHPS) | Reference |

|---|---|---|---|

| Parent compound | None | 12.5 µM | |

| 4-Nitrobenzenesulfonamide | Nitro group at C4 | 8.2 µM | |

| Thiophene analog | Furan → thiophene | 18.7 µM |

Q. How can contradictory data on its antimicrobial efficacy across studies be resolved?

- Answer : Contradictions often arise from:

- Strain variability : Use standardized strains (e.g., ATCC controls) and replicate assays ≥3 times .

- Solubility issues : Pre-dissolve in DMSO (≤1% v/v) to avoid precipitation in aqueous media .

- Synergistic effects : Test combinations with β-lactam antibiotics to identify potentiating interactions .

Q. What computational strategies are effective for predicting its mechanism of action?

- Answer :

- Molecular docking : Use AutoDock Vina to model interactions with DHPS (PDB: 1AJZ). The nitro group may form hydrogen bonds with Arg 63 and Lys 221 .

- MD simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2 Å indicates robust target engagement .

- ADMET prediction : SwissADME predicts logP (~2.1) and CYP450 inhibition risk, guiding lead optimization .

Q. How can batch-to-batch variability in synthesis be minimized for reproducible bioassays?

- Answer :

- Strict stoichiometry : Use a 1.1:1 molar ratio of amine to sulfonyl chloride to ensure complete conversion .

- In-line monitoring : ReactIR tracks sulfonamide formation in real-time (disappearance of S=O stretch at 1370 cm) .

- Quality control : Implement LC-MS for every batch to detect impurities (e.g., unreacted amine or sulfonyl chloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.